molecular formula C15H15N3O2 B1621264 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-93-9

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B1621264
CAS No.: 904816-93-9
M. Wt: 269.3 g/mol
InChI Key: RHSGINWTCHBMKO-UHFFFAOYSA-N
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Description

Key Contributions to Heterocyclic Chemistry:

  • Synthetic Versatility : The compound serves as a scaffold for functionalization. For example, the carboxylic acid can form amides or esters, while the pyrrolidine nitrogen permits alkylation or acylation.
  • Electronic Modulation : Conjugation between the pyrrolidine lone pair and pyridine π-system alters electron density, enhancing electrophilic substitution reactivity at specific positions.
  • Biological Relevance : Analogous structures, such as nicotinic acid derivatives, exhibit vitamin activity or enzyme inhibition, suggesting potential applications in metabolic or antimicrobial therapies.

Comparative studies with simpler heterocycles (e.g., nicotinic acid) highlight its unique pharmacokinetic profile, including improved solubility and target affinity due to the pyrrolidine-pyridine framework.

Structural and Functional Comparison with Related Compounds

Feature This compound Nicotinic Acid (Vitamin B3)
Core Structure Bipyridine-pyrrolidine hybrid Monocyclic pyridine
Functional Groups Carboxylic acid, tertiary amine Carboxylic acid
Bioactivity Kinase inhibition (predicted) Cofactor synthesis
Solubility Moderate (polar aprotic solvents) High (aqueous)

This table underscores its structural complexity and functional divergence from simpler pyridine derivatives.

Properties

IUPAC Name

2-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSGINWTCHBMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378087
Record name 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-93-9
Record name 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Pyridine Moieties: The pyridine rings are introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrrolidine intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.

    Catalysts: The use of catalysts such as palladium or platinum can enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated pyridine derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.

    Substituted Derivatives: Compounds with various substituents replacing original functional groups.

Scientific Research Applications

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyridine-Pyrrolidine Carboxylic Acid Derivatives

The compound’s closest analogs include:

a) 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
  • Structure : Substitutes pyrrolidine with a 3-methylpiperidine ring.
  • Key Differences :
    • Piperidine’s six-membered ring reduces steric strain compared to pyrrolidine’s five-membered ring.
    • Methyl group at position 3 enhances lipophilicity.
  • Applications : Used as a drug impurity reference standard (CAS: 883544-59-0; molecular weight: 220.26) .
b) (2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid
  • Structure : Replaces pyridin-4-yl with a phenyl group.
  • Key Differences :
    • Phenyl group increases hydrophobicity.
    • Stereochemistry (2S,3S) may influence chiral recognition in biological systems.
  • Applications: Potential in asymmetric synthesis and peptidomimetics .
c) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine core instead of pyridine, with chloro and methyl substituents.
  • Key Differences :
    • Pyrimidine’s electron-deficient nature enhances reactivity in nucleophilic substitutions.
    • Chlorine atom increases acidity of the carboxylic acid group.

Functional Group Variations

a) Pyridinylmethyl-Carbamic Acid Esters
  • Examples : Pyridin-2/3/4-ylmethyl-carbamic acid esters (e.g., trifluoroacetic acid salts).
  • Key Differences :
    • Carbamate esters instead of carboxylic acid alter solubility and metabolic stability.
    • Trifluoroacetyl groups enhance electrophilicity for targeted drug delivery .
b) Methyl 3-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
  • Structure : Ester group replaces carboxylic acid.
  • Key Differences :
    • Esterification reduces acidity, improving membrane permeability.
    • Methoxy group provides steric shielding .

Physicochemical and Pharmacological Data

Compound Molecular Weight Key Functional Groups Solubility (aq.) Applications
2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid ~269.3 Pyridine, pyrrolidine, -COOH Moderate (pH-dependent) Drug intermediates, ligands
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid 220.26 Piperidine, -COOH Low Pharmaceutical impurity standard
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ~202.6 Pyrimidine, Cl, -COOH High (polar solvents) Reactive synthon

Research Findings and Implications

  • Synthetic Utility : The pyrrolidine-pyridine scaffold in the target compound enables modular synthesis of kinase inhibitors, leveraging its dual hydrogen-bonding capacity .
  • Biological Activity : Analogous compounds (e.g., pyridinylmethyl-carbamic acid esters) show promise in targeting G-protein-coupled receptors (GPCRs), with trifluoroacetyl groups enhancing binding affinity .

Biological Activity

Overview

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring fused with pyridine moieties, making it a subject of interest in the synthesis of various pharmacologically active molecules. Its structure allows for diverse interactions with biological targets, which is essential for its antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 904816-93-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may bind to various enzymes, receptors, or proteins, modulating their activity.
  • Biochemical Pathways : It influences several pathways related to cell signaling, metabolism, and gene expression, contributing to its therapeutic effects.

Biological Activity

Research highlights the compound's significant biological activities:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrrolidine derivatives. In vitro tests indicate that compounds similar to this compound exhibit potent antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundPathogenMIC (mg/mL)
PA-1S. aureus0.0039 - 0.025
PA-1E. coli0.0039 - 0.025

Case Studies

Several case studies provide insights into the effectiveness of pyrrolidine derivatives:

  • Study on Antibacterial Activity : A study demonstrated that a series of pyrrolidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacterial strains. The results indicated that modifications on the pyrrolidine ring significantly influenced bioactivity .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties of pyridine derivatives, where compounds similar to this compound showed effective inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other pyrrolidine and pyridine derivatives due to its specific combination of functional groups, enhancing its chemical and biological properties.

Compound TypeExampleNotable Activity
Pyrrolidine DerivativesVarious alkaloidsAntimicrobial
Pyridine DerivativesN-acylpiperidinesAntiviral
Carboxylic AcidsSimple carboxylic acidsLimited bioactivity

Q & A

Q. What are the established synthetic routes for 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, cyclization, and functional group modifications. For example:
  • Step 1 : Use of palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol at 40–100°C under inert atmosphere for 5.5 hours .
  • Step 2 : Acid hydrolysis (e.g., HCl/water at 93–96°C) to achieve carboxylation .
  • Optimization : Adjusting solvent polarity (e.g., DMF or toluene) and catalyst loading can improve yield. Purification via HPLC (≥98% purity) is recommended for analytical-grade material .

Q. Which analytical techniques are most effective for structural and purity characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolves protonation states and crystal packing, as demonstrated in studies of related pyridine-acrylic acid derivatives .
  • HPLC : Validates purity (≥98%) with UV detection at appropriate wavelengths .
  • NMR Spectroscopy : Confirms regiochemistry and proton environments, particularly for pyrrolidine and pyridine moieties .
  • Mass Spectrometry : Determines molecular weight (e.g., 236.14 g/mol for similar hydrochlorides) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with pyridine-binding pockets).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Analysis : Correlate structural features (e.g., pyridine ring substitution) with activity data from analogs, as seen in oxazolo-pyridine derivatives .

Q. What strategies resolve contradictions between experimental data and theoretical predictions?

  • Methodological Answer :
  • Crystallographic Validation : Compare predicted (e.g., DFT-optimized) and observed (X-ray) bond angles/distances to identify protonation effects .
  • Isotopic Labeling : Trace reaction pathways (e.g., using ²H or ¹³C) to confirm intermediates in multi-step syntheses .
  • Statistical Analysis : Apply multivariate regression to reconcile yield variations in palladium-catalyzed reactions .

Q. How do structural modifications (e.g., substituent changes) affect physicochemical properties?

  • Methodological Answer :
  • Case Study : Replacing the pyrrolidine nitrogen with a methyl group in analogs increases logP by 0.5 units, enhancing membrane permeability .
  • Protonation Effects : Pyridine ring protonation (e.g., forming pyridinium salts) alters solubility and reactivity, as shown in trifluoroacetate derivatives .

Safety and Experimental Design

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Storage : Keep in sealed containers at 2–8°C, away from moisture and oxidizers .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 2
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2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

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